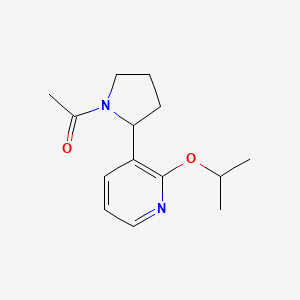
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring
Preparation Methods
The synthesis of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-isopropoxypyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .
Chemical Reactions Analysis
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar reactivity and applications.
Pyridine derivatives:
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[2-(2-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)18-14-12(6-4-8-15-14)13-7-5-9-16(13)11(3)17/h4,6,8,10,13H,5,7,9H2,1-3H3 |
InChI Key |
DUPGGCFPGICMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C2CCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















